molecular formula C10H21N B1622611 N-tert-Amyl-1,1-dimethylallylamine CAS No. 2978-45-2

N-tert-Amyl-1,1-dimethylallylamine

Cat. No.: B1622611
CAS No.: 2978-45-2
M. Wt: 155.28 g/mol
InChI Key: BMDISKTZXDELHS-UHFFFAOYSA-N
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Description

N-tert-Amyl-1,1-dimethylallylamine is an organic compound with the molecular formula C10H21N. It is a colorless liquid with a molecular weight of 155.28 g/mol. This compound is known for its unique structure, which includes a tert-amyl group and a dimethylallyl group attached to an amine. It is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-Amyl-1,1-dimethylallylamine can be synthesized through several methods. One common synthetic route involves the reaction of tert-amyl chloride with 1,1-dimethylallylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through distillation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Advanced purification techniques such as fractional distillation and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-tert-Amyl-1,1-dimethylallylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-tert-Amyl-1,1-dimethylallylamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound can also interact with cell membrane receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-Amyl-1,1-dimethylallylamine is unique due to its specific combination of tert-amyl and dimethylallyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized chemical syntheses and research applications .

Properties

IUPAC Name

2-methyl-N-(2-methylbut-3-en-2-yl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-7-9(3,4)11-10(5,6)8-2/h7,11H,1,8H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDISKTZXDELHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395108
Record name N-tert-Amyl-1,1-dimethylallylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2978-45-2
Record name N-tert-Amyl-1,1-dimethylallylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-tert-Amyl-1,1-dimethylallylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-tert-Amyl-1,1-dimethylallylamine
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N-tert-Amyl-1,1-dimethylallylamine
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N-tert-Amyl-1,1-dimethylallylamine
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Reactant of Route 5
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Reactant of Route 6
N-tert-Amyl-1,1-dimethylallylamine

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